Cas no 36069-05-3 (Pseudojervine)

Pseudojervine structure
Pseudojervine structure
Nome del prodotto:Pseudojervine
Numero CAS:36069-05-3
MF:C33H49NO8
MW:587.744070768356
CID:306087
PubChem ID:16398499

Pseudojervine Proprietà chimiche e fisiche

Nomi e identificatori

    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
    • (3S,3'aS,7'aR,9R)-3',6',10,11b-tetramethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]
    • Pseudojervine
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,
    • Pseudojervin
    • Jervin-3-glucoside
    • O-beta-D-Glucopyranosyljervine
    • 6ZVR3FG6VQ
    • JERVINE, 3-beta-(D-GLUCOPYRANOSYLOXY)-
    • C33H49NO8
    • Q27265794
    • (2'R,3S,3'R,3a'S,6aS,6bS,6'
    • CS-0092570
    • (3S,3'R,3a'S,6aS,6bS,6'S,7a'R,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one
    • BRN 0072750
    • (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-11-one
    • PSEUDOJERVINE [MI]
    • (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
    • (2'R,3S,3'R,3a'S,6aS,6bS,6'S,7a'R,11aS,11bR)-3',6',10,11b-Tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2
    • HY-127063
    • NS00094303
    • 36069-05-3
    • AC-34357
    • CHEMBL2296489
    • Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-
    • CHEBI:184091
    • AKOS030496277
    • UNII-6ZVR3FG6VQ
    • DTXSID60957480
    • 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside
    • 3beta-(D-glucopyranosyloxy)-jervine
    • Jervine 3-O-beta-D-glucopyranoside
    • TS-10130
    • DA-57193
    • 4-27-00-03592 (Beilstein Handbook Reference)
    • Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-(9CI)
    • (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyspiro(1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo(a)fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo(3,2-b)pyridine)-11-one
    • Inchi: 1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
    • Chiave InChI: HYDDDNUKNMMWBD-VPLHBGEQSA-N
    • Sorrisi: O1[C@]2([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N([H])[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@@]21C(C([H])([H])[H])=C1C([C@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C4=C([H])C([H])([H])[C@@]3([H])[C@]1([H])C([H])([H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O
    • BRN: 0072750

Proprietà calcolate

  • Massa esatta: 587.34581752 g/mol
  • Massa monoisotopica: 587.34581752 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 42
  • Conta legami ruotabili: 3
  • Complessità: 1170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 15
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Peso molecolare: 587.7
  • Superficie polare topologica: 138

Proprietà sperimentali

  • Densità: 1.1485 (rough estimate)
  • Punto di fusione: 300-301° (dec)
  • Punto di ebollizione: 643.44°C (rough estimate)
  • Indice di rifrazione: 1.5960 (estimate)
  • Rotazione specifica: D25 -133° (c = 0.48 in 1:3 ethanol-chloroform)

Pseudojervine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P82850-5mg
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
36069-05-3
5mg
¥3752.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-100mg
Pseudojervine
36069-05-3 99.5%
100mg
¥ 17288 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-1 mg
Pseudojervine
36069-05-3
1mg
¥2433.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-2mg
Pseudojervine
36069-05-3 99.5%
2mg
¥ 1949 2023-09-07
Aaron
AR00CMW2-5mg
Pseudojervine
36069-05-3 95%
5mg
$370.00 2025-02-13
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2906-20mg
Pseudojervine
36069-05-3 ≥98%
20mg
¥3600元 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP4502-20mg
Pseudojervine
36069-05-3 98%
20mg
$450 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-50mg
Pseudojervine
36069-05-3 99.5%
50mg
¥ 11531 2023-09-07
Aaron
AR00CMW2-2mg
Pseudojervine
36069-05-3 95%
2mg
$217.00 2025-02-13
Aaron
AR00CMW2-25mg
Pseudojervine
36069-05-3 95%
25mg
$882.00 2025-02-13
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.